3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido-pyrimidine family. This compound is characterized by its unique bicyclic structure, which combines features of both pyridine and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential pharmacological applications.
The compound can be synthesized through various chemical reactions and has been documented in several patents and scientific literature. Its CAS number is 193975-33-6, and it is listed under multiple synonyms, including ethyl 4-chloro-8-iodo-3-quinolinecarboxylate and methyl 4-chloro-8-iodoquinoline-3-carboxylate .
3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrimidines, which are known for their significance in biological systems and pharmaceutical applications.
The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. For example, refluxing a mixture of starting materials in an organic solvent like ethanol can promote the desired cyclization while minimizing side reactions .
The molecular formula of 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is , indicating it contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a tetrahydropyrido structure with a carbonyl group at the fourth position.
The molecular weight of the compound is approximately 218.26 g/mol. The structure can be visualized using chemical drawing software or databases that provide molecular visualization tools .
3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one participates in various chemical reactions typical for heterocycles:
Reactions involving this compound often require specific reagents and conditions to facilitate transformation while preserving the integrity of the heterocyclic structure. For instance, treatment with oxidizing agents may yield different derivatives that could possess varied biological activities .
The mechanism of action for compounds like 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. These interactions may lead to inhibition or modulation of specific biochemical pathways.
Research indicates that derivatives of this compound may exhibit activity against various targets related to cancer and other diseases by inhibiting key kinases involved in cell signaling pathways .
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are often employed to characterize these properties further .
The potential applications of 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one include:
This compound's unique structural features make it a valuable candidate for further research into its pharmacological properties and potential therapeutic uses .
The kinase inhibitory activity of 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives is highly sensitive to structural modifications at three key positions: the N3-substituent, the pyridine ring saturation state, and C6/C7 substitutions. Molecular docking studies using KRAS-G12D (PDB: 7RPZ) reveal that the planar conformation of the pyrido[4,3-d]pyrimidine core enables deep penetration into the hydrophobic SWII allosteric pocket, forming critical van der Waals contacts with Val8, Leu120, and Ala146 residues [2]. The ethyl group at N3 enhances binding affinity by 4.9-fold compared to methyl analogues (IC₅₀ = 1.40 µM vs. 6.22 µM in Panc1 cells), while bulkier substituents (e.g., propyl, isopropyl) induce steric clashes with Asp12, reducing potency [2] [5].
Saturation of the pyridine ring (5,6,7,8-tetrahydro) significantly impacts kinase selectivity profiles. Fully aromatic pyrido[4,3-d]pyrimidines exhibit pan-kinase inhibition, while the partially saturated variant in 3-ethyl derivatives demonstrates >20-fold selectivity for KRAS-G12D over wild-type KRAS in enzymatic assays (IC₅₀ = 0.009 µM vs. >10 µM) [2]. This selectivity arises from optimized hydrogen bonding between the pyrimidine N1 and Asp12 side chains in mutant KRAS, a interaction geometrically disfavored in wild-type isoforms [7].
Table 1: Impact of N3-Substituents on Kinase Inhibition
N3-Substituent | KRAS-G12D IC₅₀ (µM) | Selectivity vs. WT KRAS | Key Interactions |
---|---|---|---|
Methyl | 6.22 | 2.1-fold | Weak hydrophobic packing |
Ethyl | 1.40 | 4.9-fold | Optimal hydrophobic fit with Val8 |
Propyl | 8.91 | 1.3-fold | Steric clash with Asp12 |
Cyclopropyl | 3.05 | 3.7-fold | Moderate hydrophobic contact |
Data derived from KRAS-G12D enzymatic inhibition assays [2] [5]
The ethyl group at N3 serves as a conformational anchor that enhances both binding affinity and metabolic stability. Molecular dynamics simulations (200 ns) demonstrate that the ethyl moiety adopts a gauche conformation, positioning its terminal methyl group within 3.5 Å of the hydrophobic subpocket formed by Leu188 and Val189 in ABL-T315I mutants [1] [4]. This interaction contributes ~2.8 kcal/mol to binding free energy (ΔG), as quantified by free energy perturbation calculations [4].
Comparative studies show that N3-ethyl derivatives exhibit superior pharmacokinetic properties over bulkier analogues. The ethyl group maintains optimal lipophilicity (cLogP = 1.8), balancing membrane permeability and aqueous solubility—critical for intracellular targeting of oncogenic kinases. In contrast, N3-phenyl analogues show 3-fold reduced cellular uptake due to excessive lipophilicity (cLogP >3.5) [5]. Hydrogen-deuterium exchange mass spectrometry confirms that the ethyl substituent stabilizes a unique protein conformation in VEGFR-2, where Phe1047 undergoes a 120° flip to accommodate the alkyl chain, enhancing binding occupancy by 40% compared to des-ethyl analogues [5].
Table 2: Thermodynamic and Pharmacokinetic Impact of N3-Ethyl Substituent
Parameter | N3-H Derivative | N3-Ethyl Derivative | Improvement |
---|---|---|---|
Binding ΔG (kcal/mol) | -7.2 | -10.0 | 2.8 kcal/mol |
Metabolic Half-life (hr) | 0.8 | 3.2 | 4-fold |
Membrane Permeability (Papp) | 12 × 10⁻⁶ cm/s | 28 × 10⁻⁶ cm/s | 2.3-fold |
Plasma Protein Binding (%) | 88 | 76 | 12% reduction |
Data from molecular dynamics and Caco-2 permeability assays [4] [5]
The tetrahydropyrido[4,3-d]pyrimidine scaffold confers differential cytotoxicity against drug-resistant cancers by exploiting unique metabolic vulnerabilities. In imatinib-resistant leukemia cell lines (IR1, IR2), 3-ethyl derivatives exhibit IC₅₀ values of 2.8–4.1 µM, compared to >50 µM in healthy HEK293 cells—a 14-fold selectivity window attributed to ROS-mediated apoptosis [1] [3]. This selectivity stems from the core’s ability to inhibit multiple resistance mechanisms: (1) competitive binding to P-glycoprotein substrate sites (Kd = 0.8 µM), blocking drug efflux; and (2) downregulation of βIII-tubulin isoform expression in paclitaxel-resistant MDA-MB-231 cells [4] [7].
Structural comparisons reveal that ring saturation is critical for anti-angiogenic activity. The 5,6,7,8-tetrahydro configuration enables 11-fold greater VEGFR-2 inhibition (IC₅₀ = 0.08 µM) than fully aromatic analogues, by adopting a boat-like conformation that optimally occupies the DFG-out kinase pocket [5]. In KRAS-mutant pancreatic cancer (Panc1), the core’s bicyclic electron density facilitates charge-transfer interactions with Asp12 carboxylate, achieving 100-fold higher potency than sorafenib in anti-proliferative assays [2] [5].
Table 3: Cytotoxic Selectivity Across Cancer Cell Lines
Cell Line | Mutation/Resistance | IC₅₀ (µM) | Selectivity vs. Normal Cells |
---|---|---|---|
Panc1 (Pancreatic) | KRAS-G12D | 1.40 | 4.9-fold vs. A549 (WT) |
K562-IR2 (Leukemia) | BCR-ABL T315I | 4.10 | 14-fold vs. HEK293 |
MDA-MB-231 (Breast) | Pgp+ βIII-tubulin+ | 2.67 | 9-fold vs. MRC5 |
SW480 (Colon) | KRAS-G13D | 6.84 | 3.2-fold vs. HUVEC |
Data from MTT/CCK-8 proliferation assays [1] [2] [5]
The core’s hydrogen bond acceptor capacity (N1, N3, C4=O) enables dual-targeting of structurally divergent kinases. Molecular hybridization studies show that replacing the pyrido[4,3-d]pyrimidine with quinazoline reduces KRAS-G12D affinity 50-fold but enhances VEGFR-2 inhibition, confirming the core’s role in kinase-specific bioactivity [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: